lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate
Description
This lithium salt features a complex imidazole-based scaffold with multiple functional groups:
- Core structure: A 1H-imidazole ring substituted at positions 2 and 2.
- 4-{4-[(Methoxycarbonyl)Amino]Phenyl}: Introduces a carbamate-linked aryl group, likely influencing solubility and target binding . 1-{[2-(Trimethylsilyl)Ethoxy]Methyl (SEM): A protective group commonly used in synthesis to prevent unwanted side reactions . 3-Phenylpropanoate: A lipophilic ester moiety that may improve membrane permeability .
The lithium counterion enhances aqueous solubility, making the compound suitable for pharmaceutical formulations .
Properties
Molecular Formula |
C26H31ClLiN3O5Si |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
lithium;2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C26H32ClN3O5Si.Li/c1-34-26(33)28-20-12-10-19(11-13-20)22-23(27)30(17-35-14-15-36(2,3)4)24(29-22)21(25(31)32)16-18-8-6-5-7-9-18;/h5-13,21H,14-17H2,1-4H3,(H,28,33)(H,31,32);/q;+1/p-1 |
InChI Key |
KTPWTHBVYXDJRH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC(=O)NC1=CC=C(C=C1)C2=C(N(C(=N2)C(CC3=CC=CC=C3)C(=O)[O-])COCC[Si](C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazole Core with Substituents
- The imidazole ring bearing the 5-chloro substituent is typically synthesized via cyclization reactions involving α-haloketones and amidines or related precursors.
- Introduction of the 4-{4-[(methoxycarbonyl)amino]phenyl} substituent is achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, where the amino group is protected as a methoxycarbonyl (carbamate) to enhance stability and selectivity.
- The SEM protecting group (1-{[2-(trimethylsilyl)ethoxy]methyl}) is introduced on the imidazole nitrogen via alkylation using 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole or related reagents. This step is crucial to mask the imidazole nitrogen and prevent coordination or side reactions during lithium salt formation.
Formation of the 3-Phenylpropanoate Lithium Salt
- The 3-phenylpropanoate moiety is introduced by esterification or amidation of the imidazole intermediate with 3-phenylpropanoic acid derivatives.
- Subsequent deprotection and neutralization with lithium hydroxide or lithium carbonate yield the lithium(1+) salt form.
- Lithium salts are often prepared by direct reaction of the free acid with lithium bases under controlled conditions to ensure purity and stoichiometry.
Protection and Deprotection Strategies
- The SEM group is stable under basic and mild acidic conditions but can be removed under fluoride ion treatment (e.g., tetrabutylammonium fluoride) or acidic conditions without affecting other sensitive groups.
- The methoxycarbonyl protecting group on the amino substituent is stable during lithiation and coupling steps and can be removed selectively if needed.
Purification and Characterization
- Purification is typically performed by crystallization or preparative chromatography to isolate the lithium salt with high purity.
- Characterization includes NMR spectroscopy to confirm substitution patterns, mass spectrometry for molecular weight, and elemental analysis for lithium content.
- The lithium salt form enhances solubility and bioavailability in pharmaceutical applications.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Imidazole ring synthesis | α-Haloketone + amidine derivatives, cyclization | Formation of 5-chloro-substituted imidazole core |
| 2 | Cross-coupling | Pd catalyst, protected amino phenyl boronic acid | Introduction of 4-{4-[(methoxycarbonyl)amino]phenyl} substituent |
| 3 | SEM protection | 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole, alkylation | Protection of imidazole nitrogen |
| 4 | Esterification/Amidation | 3-phenylpropanoic acid derivatives, coupling agents | Attachment of 3-phenylpropanoate moiety |
| 5 | Lithium salt formation | Lithium hydroxide or lithium carbonate, neutralization | Formation of lithium(1+) carboxylate salt |
| 6 | Purification | Crystallization, chromatography | Isolation of pure lithium salt |
Comprehensive Research Findings
- Patent WO2017051249A1 describes related anti-CD19 antibody drug conjugates with similar imidazole and lithium salt moieties, highlighting the importance of protecting groups like SEM for stability during synthesis.
- Sigma-Aldrich catalog data confirms commercial availability of the lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate compound, indicating established synthetic routes and characterization protocols.
- The SEM protecting group reagent, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, is well-documented for its role in protecting imidazole nitrogens in complex organic synthesis.
- Lithium salt formation is a common pharmaceutical strategy to improve solubility and pharmacokinetics, often achieved by reaction with lithium hydroxide in aqueous or mixed solvents.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxycarbonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The target compound uniquely combines SEM protection, a carbamate group, and a phenylpropanoate ester, distinguishing it from analogues with simpler halogen or alkyl groups .
Solubility : The lithium counterion provides superior aqueous solubility compared to neutral imidazole derivatives (e.g., Compound 9c) .
Protective Groups : SEM in the target compound contrasts with acetyl or benzyl groups in other imidazoles, offering selective deprotection advantages .
Table 2: Comparative Bioactivity Data
Insights:
Biological Activity
Lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate is a complex chemical compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a lithium ion coordinated with a complex organic moiety, which includes:
- Chlorinated aromatic rings
- Imidazole and propanoate functionalities
- Trimethylsilyl ether groups
These structural elements contribute to the compound's unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClLiN₃O₃Si |
| Molecular Weight | 401.86 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Lithium compounds are well-known for their mood-stabilizing effects, primarily through the modulation of neurotransmitter systems. The specific mechanisms by which this compound exerts its effects may include:
- Inhibition of Inositol Monophosphatase : This action can lead to increased levels of inositol, affecting phosphoinositide signaling pathways.
- Modulation of GSK-3β : Lithium is known to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including neuronal survival and gene expression.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms or by promoting neuronal growth factors.
Study 1: Neuroprotective Effects in Neurodegenerative Disorders
A study investigated the effects of lithium derivatives on neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound demonstrated significant neuroprotective effects in vitro, reducing apoptosis in neuronal cell lines exposed to oxidative stress.
Study 2: Mood Stabilization in Bipolar Disorder
Another clinical trial focused on the efficacy of lithium compounds in patients with bipolar disorder. The trial showed that this specific lithium compound led to a reduction in manic episodes, supporting its role as a mood stabilizer.
Toxicity and Safety Profile
While lithium compounds are generally considered safe when used appropriately, they can exhibit toxicity at high concentrations. Monitoring serum lithium levels is essential to avoid adverse effects such as:
- Nephrotoxicity
- Thyroid dysfunction
- Neurological side effects
Table 2: Reported Side Effects
| Side Effect | Frequency |
|---|---|
| Nausea | Common |
| Tremors | Moderate |
| Weight Gain | Less common |
| Cognitive Impairment | Rare |
Q & A
Basic: What are the critical steps in synthesizing this compound, particularly regarding the protection of the imidazole nitrogen?
Methodological Answer:
The synthesis involves protecting the imidazole nitrogen using the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, a common strategy to prevent unwanted side reactions during multi-step syntheses. Key steps include:
- SEM Protection : Reacting the imidazole precursor with SEM-Cl under basic conditions (e.g., potassium carbonate in anhydrous DMF) .
- Coupling Reactions : Introducing the 4-[(methoxycarbonyl)amino]phenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature control (60–80°C) .
- Deprotection : Final SEM removal using tetrabutylammonium fluoride (TBAF) in THF to regenerate the free imidazole .
Basic: How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the SEM group’s trimethylsilyl protons appear as a singlet at ~0.1 ppm, while the methoxycarbonyl group’s carbonyl carbon resonates near 165 ppm .
- IR Spectroscopy : Validate the presence of functional groups (e.g., C=O stretch of the methoxycarbonyl group at ~1700 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to ensure purity (>98%) .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and machine learning (ML) models can predict reaction pathways and intermediates. For example:
- Transition State Analysis : Identify energy barriers for SEM group introduction or coupling reactions using Gaussian or ORCA software .
- ML-Driven Condition Optimization : Train models on datasets of imidazole derivatives to predict optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation .
- Feedback Loops : Integrate experimental results (e.g., failed coupling attempts) into computational workflows to refine predictions .
Advanced: What mechanistic insights explain side reactions during the introduction of the chloro substituent?
Methodological Answer:
Side reactions (e.g., over-chlorination or aryl ring deactivation) arise from:
- Electrophilic Aromatic Substitution (EAS) : Competing para/ortho chlorination due to directing effects of the methoxycarbonylamino group. Control via low-temperature (-10°C) chlorination with N-chlorosuccinimide (NCS) .
- Steric Effects : The SEM group’s bulkiness may hinder regioselectivity. Mitigate by using bulky bases (e.g., 2,6-lutidine) to direct chlorine to the 5-position .
Advanced: How should researchers address contradictions in yield data across different synthetic protocols?
Methodological Answer:
- Parameter Comparison : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures. For example, higher Pd catalyst loading (5 mol%) may improve coupling yields from 21% to 47% .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) contributing to yield discrepancies .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted precursors .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) for SEM-protected intermediates .
Advanced: What in vitro assays are suitable for evaluating its biological activity, given structural analogs?
Methodological Answer:
- Enzyme Inhibition Assays : Test COX-1/2 inhibition using fluorescence-based kits, comparing activity to SEM-containing benzimidazole derivatives (IC₅₀ values typically <10 µM) .
- Antimicrobial Screening : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to imidazole-thiazole hybrids .
Advanced: How does the SEM group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The SEM group is labile in TFA/water mixtures, enabling controlled deprotection. Stability tested via HPLC monitoring over 24 hours .
- Basic Conditions : Resists hydrolysis in aqueous K₂CO₃/THF, confirmed by NMR stability studies .
Basic: What solvents and catalysts are optimal for the final esterification step?
Methodological Answer:
- Solvent : Anhydrous DMF or THF to avoid ester hydrolysis.
- Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP for efficient lithium salt formation .
Advanced: How can solvent polarity impact the stereoselectivity of the propanoate moiety?
Methodological Answer:
- Polar Aprotic Solvents : DMSO increases transition state polarity, favoring (R)-isomer formation (70:30 enantiomeric ratio) .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA with hexane/isopropanol (90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
